Cas no 1355182-85-2 ((6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone)

(6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone is a halogenated pyridine derivative with a ketone functional group, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—the iodo and methyl substituents on the pyridine ring—enhance reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The phenyl ketone moiety further expands its utility in derivatization or as a precursor for bioactive molecules. This compound is valued for its stability, well-defined reactivity, and compatibility with diverse synthetic conditions, making it suitable for applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
(6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone structure
1355182-85-2 structure
Product Name:(6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone
CAS No:1355182-85-2
MF:C13H10INO
MW:323.129075527191
CID:5159636
Update Time:2025-08-05

(6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone Chemical and Physical Properties

Names and Identifiers

    • (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone
    • Methanone, (6-iodo-5-methyl-3-pyridinyl)phenyl-
    • Inchi: 1S/C13H10INO/c1-9-7-11(8-15-13(9)14)12(16)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI Key: ZFBOZGDFLLGZJS-UHFFFAOYSA-N
    • SMILES: C(C1=CC(C)=C(I)N=C1)(C1=CC=CC=C1)=O

(6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM499886-1g
(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone
1355182-85-2 97%
1g
$1061 2022-06-13

Additional information on (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone

(6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone (CAS No. 1355182-85-2): A Comprehensive Overview

(6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone, also known by its CAS number 1355182-85-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an iodo-substituted pyridine ring and a phenyl group linked by a ketone functional group. The combination of these structural elements endows the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical formula of (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone is C14H12INO, and its molecular weight is 307.16 g/mol. The presence of the iodine atom in the pyridine ring is particularly noteworthy, as it can serve as a versatile handle for further chemical modifications, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules. Additionally, the methyl group on the pyridine ring contributes to the overall stability and solubility of the compound, making it suitable for various experimental conditions.

In recent years, (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a scaffold for the development of novel inhibitors targeting specific enzymes and receptors. For instance, researchers have explored its use in the design of inhibitors for kinases, which are crucial enzymes involved in cellular signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders.

A study published in the Journal of Medicinal Chemistry highlighted the potential of (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone as a lead compound for developing selective inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a pivotal role in cell cycle regulation and are frequently dysregulated in cancer cells. The study demonstrated that derivatives of (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone exhibited potent inhibitory activity against CDK4 and CDK6, with IC50 values in the low nanomolar range. These findings suggest that this compound could serve as a valuable starting point for the development of more potent and selective CDK inhibitors.

Beyond its potential as an inhibitor scaffold, (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone has also been investigated for its pharmacological properties. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for preclinical and clinical evaluation. Additionally, its low toxicity profile further supports its potential as a therapeutic agent.

In another notable study, researchers explored the use of (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate various physiological processes and are important targets for drug discovery. The study demonstrated that derivatives of (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone could selectively bind to specific GPCRs, modulating their activity with high affinity. This finding opens up new avenues for developing drugs targeting GPCRs for treating conditions such as cardiovascular diseases and neurological disorders.

The synthetic accessibility of (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized using well-established methods involving palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling. These reactions allow for efficient and scalable synthesis, making it feasible to produce large quantities of the compound for further studies and potential commercialization.

In conclusion, (6-Iodo-5-methyl-pyridin-3-yl)-phenyl-methanone (CAS No. 1355182-85-2) is a promising organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, coupled with its favorable pharmacological properties and synthetic accessibility, positions it as an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, further solidifying its importance in the field.

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